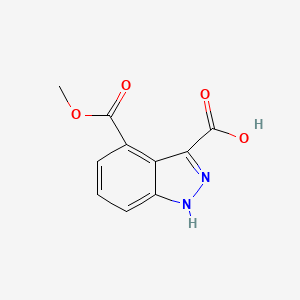

4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Übersicht

Beschreibung

- Chemical Formula : C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>

- Synonyms : 4-(Methoxycarbonyl)benzoic acid

- Molecular Weight : 196.18 g/mol

- Appearance : White to off-white powder or crystals

- Solubility : Soluble in methanol

- Melting Point : Approximately 234 °C

Synthesis Analysis

- The title compound is synthesized through esterification of dicarboxylic acids.

- It is used as an intermediate in the synthesis of antineoplastic agents and super fiber materials.

Molecular Structure Analysis

- The crystal structure of 4-(methoxycarbonyl)benzoic acid reveals an eight-membered ring formed by hydrogen bonds between neighboring molecules.

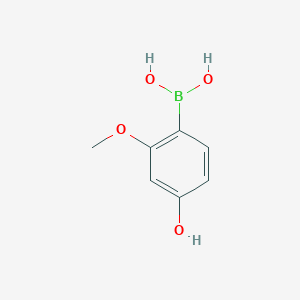

- The compound contains a phenylboronic acid group.

Chemical Reactions Analysis

- 4-(Methoxycarbonyl)phenylboronic acid is used in various reactions, including Suzuki-Miyaura cross-coupling, nitration, and oxidative Heck reactions.

Wissenschaftliche Forschungsanwendungen

-

Field : Organic Chemistry

Application : Used in the Suzuki-Miyaura cross-coupling reaction .

Method : This compound is used as a reagent in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .

Results : The outcome of this reaction is the formation of biaryls .

-

Field : Medicinal Chemistry

Application : Used in the synthesis of chromenones .

Method : This compound is used as a reagent in the synthesis of chromenones, which have shown bradykinin B1 antagonistic activity .

Results : The chromenones synthesized using this method have shown potential for therapeutic applications due to their bradykinin B1 antagonistic activity .

-

Field : Nanotechnology

Application : Used in the preparation of platinum nanoparticles .

Method : This compound is used in the preparation of platinum nanoparticles on photoactive metal-organic frameworks, resulting in efficient hydrogen evolution via synergistic photoexcitation and electron injection .

Results : The platinum nanoparticles prepared using this method have shown potential for use in hydrogen production .

-

Field : Organic Chemistry

Application : Used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

Method : This compound is used as a reagent in the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

Results : The outcome of this reaction is the formation of complex organic compounds .

-

Field : Organic Chemistry

Application : Used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Method : This compound is used as a reagent in the copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Results : The outcome of this reaction is the formation of fluoroalkylated aryl compounds .

-

Field : Organic Chemistry

Application : Used in one-pot ipso-nitration of arylboronic acids .

Method : This compound is used as a reagent in the one-pot ipso-nitration of arylboronic acids .

Results : The outcome of this reaction is the formation of nitrated aryl compounds .

-

Field : Organic Chemistry

Application : Used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

Method : This compound is used as a reagent in the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

Results : The outcome of this reaction is the formation of complex organic compounds .

-

Field : Organic Chemistry

Application : Used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Method : This compound is used as a reagent in the copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Results : The outcome of this reaction is the formation of fluoroalkylated aryl compounds .

-

Field : Organic Chemistry

Application : Used in one-pot ipso-nitration of arylboronic acids .

Method : This compound is used as a reagent in the one-pot ipso-nitration of arylboronic acids .

Results : The outcome of this reaction is the formation of nitrated aryl compounds .

Safety And Hazards

- Considered hazardous due to skin and eye irritation.

- Use appropriate protective measures when handling.

Zukünftige Richtungen

- Further investigate the unique eight-membered ring observed in the crystal structure.

- Explore additional applications beyond its current uses.

Please note that this analysis is based on available information, and further research may yield additional insights. 🌟

Eigenschaften

IUPAC Name |

4-methoxycarbonyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)5-3-2-4-6-7(5)8(9(13)14)12-11-6/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVJKVLASYGMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646449 | |

| Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

CAS RN |

393553-44-1 | |

| Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Poly(oxy-1,2-ethanediyl), alpha,alpha'-[[(9Z)-9-octadecenylimino]di-2,1-ethanediyl]bis[omega-hydroxy-](/img/structure/B1593003.png)

![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)

![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)